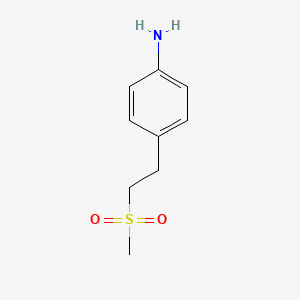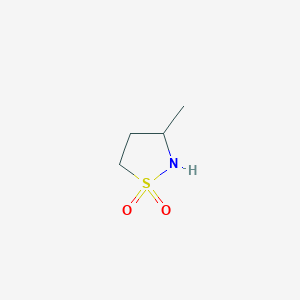
4-(2-甲磺酰基乙基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methanesulfonylethyl)aniline is an organic compound with the CAS Number: 596131-24-7 . It has a molecular weight of 199.27 and is typically in powder form . The compound is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[2-(methylsulfonyl)ethyl]aniline . Its InChI code is 1S/C9H13NO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 . This indicates that the compound consists of a benzene ring (aniline) with a 2-(methylsulfonyl)ethyl group attached to the 4th carbon atom.Physical And Chemical Properties Analysis
4-(2-Methanesulfonylethyl)aniline is a powder that is stored at room temperature . It has a molecular weight of 199.27 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学研究应用
Pharmacology
In pharmacology, 4-(2-Methanesulfonylethyl)aniline is being explored for its potential to modify existing pharmaceutical compounds. The incorporation of this molecule into anti-inflammatory drugs like naproxen and indomethacin may enhance selectivity towards the COX-2 enzyme, which could lead to medications with fewer side effects .
Material Science
This compound plays a role in the synthesis of new polymers. For instance, it can be used to modify aniline monomers, which are the building blocks of polyaniline (PANI) derivatives. These derivatives have applications in creating electrically conductive materials, which are valuable in various industrial processes .
Chemical Synthesis
4-(2-Methanesulfonylethyl)aniline: is a valuable intermediate in chemical synthesis. It’s used in the production of complex molecules and can be involved in custom synthesis projects, where its molecular structure is tailored for specific chemical reactions .
Analytical Chemistry
In analytical chemistry, this compound is utilized for its properties in spectroscopic analysis methods such as NMR, HPLC, LC-MS, and UPLC. It aids in the identification and quantification of substances within a mixture, which is crucial for quality control and research .
Biochemistry Research
In biochemistry, 4-(2-Methanesulfonylethyl)aniline is used in the study of biochemical pathways and processes. Its role in the synthesis of biomolecules or as a reagent in enzymatic reactions can provide insights into cellular functions and disease mechanisms .
Environmental Science
The compound’s potential in environmental science is linked to the synthesis of nanoparticles from waste materials. These nanoparticles can be used for environmental applications such as water treatment, pollutant detection, and soil remediation. The focus is on sustainable methods of production and the use of green chemistry principles .
安全和危害
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
属性
IUPAC Name |
4-(2-methylsulfonylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERVLSISLIWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methanesulfonylethyl)aniline | |
CAS RN |
596131-24-7 |
Source


|
| Record name | 4-(2-methanesulfonylethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-2-(1H-pyrrol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)thiazole-5-carboxamide](/img/structure/B2894459.png)


![1-[(4-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2894465.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(methylthio)benzoate](/img/structure/B2894466.png)
![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2894467.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2894468.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]-](/img/structure/B2894470.png)

![ethyl [6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2894474.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2894476.png)

